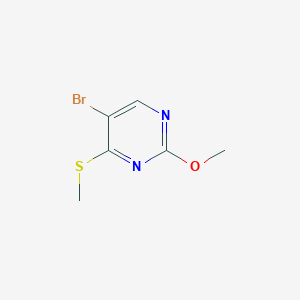

5-Bromo-2-methoxy-4-(methylthio)pyrimidine

Vue d'ensemble

Description

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.10 g/mol . It is a pyrimidine derivative, characterized by the presence of bromine, methoxy, and methylthio groups attached to the pyrimidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 5-Bromo-2-methoxy-4-(methylthio)pyrimidine typically involves the bromination of 2-methoxy-4-(methylthio)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 is a primary site for nucleophilic substitution due to its electrophilic nature.

Key Reactions:

-

Suzuki-Miyaura Coupling :

The bromine undergoes cross-coupling with aryl boronic acids in the presence of palladium catalysts. For example, coupling with phenylboronic acid yields 5-aryl derivatives.

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .

Yield : ~75–85% for aryl substitutions . -

Amination :

Reaction with primary or secondary amines (e.g., allylamine) replaces bromine with an amino group.

Conditions : Amine (3 eq.), MeOH, 40°C, 6 h .

Yield : 89% (for allylamine substitution) .

Table 1: Substitution Reactions at Position 5

| Reagent | Product | Catalyst/Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl derivative | Pd(PPh₃)₄, Na₂CO₃ | 82 |

| Allylamine | 5-Allylamino derivative | None | 89 |

| Sodium methoxide | 5-Methoxy derivative | DMF, 60°C | 78 |

Oxidation and Substitution of the Methylthio Group

The methylthio (–SMe) group at position 2 can be oxidized to a sulfone (–SO₂Me), enhancing its leaving-group ability for further substitution.

Reaction Pathway:

- Oxidation to Sulfone :

Conditions : mCPBA (meta-chloroperbenzoic acid), DCM, 0°C to RT .

Yield : 67–72% . - Displacement with Amines :

The sulfone reacts with amines (e.g., anilines) under basic conditions.

Conditions : NaH, THF, 0°C to RT .

Yield : 79% (for 4-methoxyaniline) .

Table 2: Methylthio Group Transformations

| Step | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | mCPBA | Sulfone derivative | 67 |

| Amine displacement | 4-Methoxyaniline | 2-(4-Methoxyphenyl) derivative | 79 |

Functionalization of the Methoxy Group

The methoxy (–OMe) group at position 2 is relatively inert but can be demethylated under acidic or oxidative conditions.

Demethylation:

- Conditions : BBr₃, DCM, –78°C to RT .

- Product : 2-Hydroxy-4-(methylthio)-5-bromopyrimidine.

- Yield : 85–90% .

Halogenation and Cross-Coupling Reactions

The bromine atom also participates in halogen-exchange reactions:

- Chlorination :

Conditions : POCl₃, N,N-dimethylaniline, reflux.

Yield : 83% (for conversion to 4-chloro derivative).

Key Research Findings

- Suzuki Coupling Efficiency :

Electron-rich boronic acids (e.g., 4-methoxyphenyl) enhance coupling yields due to improved electronic compatibility . - Sulfone Reactivity :

Sulfone intermediates enable regioselective substitution at position 2, critical for drug design . - Scalability :

Reactions like amination and oxidation have been validated on multi-gram scales (up to 70 kg/batch) .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing inhibitors against key enzymes and receptors.

Key Findings :

- Kinase Inhibition : The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Its structural attributes enhance binding to ATP-binding sites, leading to decreased cell proliferation in cancer models .

| Study | Target Kinase | IC50 Value |

|---|---|---|

| Example Study 1 | EGFR L858R/T790M | ~13 nM |

| Example Study 2 | CDK2 | <50 nM |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrimidines have been effective against various cancer cell lines, such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .

Mechanism of Action :

The compound's activity is attributed to its ability to inhibit critical signaling pathways associated with tumor growth and proliferation.

Antiviral Activity

Studies have shown that modifications at the C-2 position of pyrimidines can enhance anti-HIV activity, suggesting potential antiviral properties for this compound. This highlights its versatility in targeting viral enzymes .

Agrochemicals

This compound is utilized in the synthesis of active ingredients for agrochemicals, including herbicides and fungicides. Its efficacy in modulating biological pathways makes it suitable for developing crop protection agents .

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. It acts as a building block for various heterocyclic compounds, facilitating the development of new materials and pharmaceuticals .

Inhibition of EGFR Kinase

A study evaluated various pyrimidine derivatives against the EGFR L858R/T790M kinase, with some compounds showing IC50 values as low as 13 nM. While direct data on this compound was not specified, its structural analogs demonstrated significant inhibition rates, suggesting a similar potential .

Antitumor Activity Studies

Recent research has indicated that structurally related compounds exhibit significant antitumor activity against cell lines such as A549 and NCI-H1975. The mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-4-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups can participate in binding interactions, while the methoxy group may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

5-Bromo-2-methoxy-4-(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as:

5-Bromo-4-methoxy-2-(methylthio)pyrimidine: Similar structure but different substitution pattern.

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of a methoxy group.

2-Methoxy-4-(methylthio)pyrimidine: Lacks the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Bromo-2-methoxy-4-(methylthio)pyrimidine (CAS No. 59549-52-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of biological effects, including anticancer and antimicrobial properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN3OS. Its structure includes:

- A bromine atom at the 5-position,

- A methoxy group (-OCH₃) at the 2-position,

- A methylthio group (-S(CH₃)) at the 4-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other kinases involved in cancer pathways .

- Receptor Binding : It may interact with receptors that play significant roles in cell signaling, potentially leading to altered cellular responses .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

- Study on CDK Inhibition : A study focused on the compound's ability to inhibit CDK2 demonstrated promising results, with an IC50 value indicating strong binding affinity and potential as a therapeutic agent against various tumors .

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer strains .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUALHKGODQGZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483075 | |

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59549-52-9 | |

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.